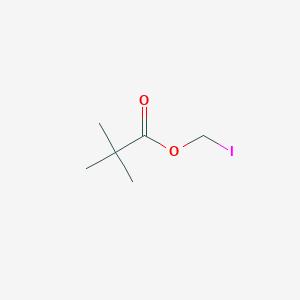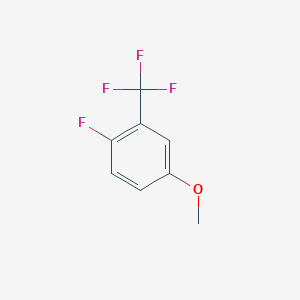![molecular formula C17H18O4 B139750 Ethyl [4-(benzyloxy)phénoxy]acétate CAS No. 142717-44-0](/img/structure/B139750.png)
Ethyl [4-(benzyloxy)phénoxy]acétate
Vue d'ensemble
Description
Ethyl [4-(Benzyloxy)phenoxy]acetate is a chemical compound with the molecular formula C17H18O4 . It has an average mass of 286.322 Da and a monoisotopic mass of 286.120514 Da . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
While specific synthesis methods for Ethyl [4-(Benzyloxy)phenoxy]acetate were not found in the search results, esters like it can generally be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . Additionally, esters can be formed from trans-esterification reactions .Molecular Structure Analysis
The InChI code for Ethyl [4-(Benzyloxy)phenoxy]acetate is 1S/C17H18O4/c1-2-19-17(18)13-21-16-10-8-15(9-11-16)20-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 .Chemical Reactions Analysis
Esters, including Ethyl [4-(Benzyloxy)phenoxy]acetate, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction . They can be reduced to form alcohols or aldehydes depending on the reducing agent .Applications De Recherche Scientifique
J’ai effectué une recherche sur les applications de recherche scientifique de l’Ethyl [4-(benzyloxy)phénoxy]acétate, également connu sous le nom d’ethyl 2-[4-(benzyloxy)phenoxy]acetate. Cependant, les informations disponibles ne fournissent pas une ventilation détaillée des applications uniques de ce composé. Le composé est mentionné comme un produit spécialisé pour des applications de recherche en protéomique , mais les domaines d’application spécifiques ne sont pas détaillés dans les résultats de la recherche.
Mécanisme D'action
Target of Action
Similar compounds have been studied for their antimicrobial activity .
Mode of Action
It’s worth noting that esters, a class of compounds to which ethyl [4-(benzyloxy)phenoxy]acetate belongs, can undergo a reaction called aminolysis with ammonia and primary or secondary alkyl amines to yield amides .
Pharmacokinetics
The compound’s molecular formula is C17H18O4, and it has an average mass of 286.322 Da . These properties could influence its bioavailability, but further studies are required to confirm this.
Result of Action
Analyse Biochimique
Biochemical Properties
Ethyl [4-(Benzyloxy)phenoxy]acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the modification of the enzyme’s active site, leading to either inhibition or activation of the enzyme’s function. This interaction can significantly impact the metabolic pathways in which these enzymes are involved.
Cellular Effects
Ethyl [4-(Benzyloxy)phenoxy]acetate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in transmitting signals within cells. Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of ethyl [4-(Benzyloxy)phenoxy]acetate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, it can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl [4-(Benzyloxy)phenoxy]acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of ethyl [4-(Benzyloxy)phenoxy]acetate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
Ethyl [4-(Benzyloxy)phenoxy]acetate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various substances . These interactions can affect metabolic flux and the levels of metabolites in the body. The compound can also influence the activity of other enzymes and cofactors, leading to changes in metabolic pathways and the production of specific metabolites.
Transport and Distribution
The transport and distribution of ethyl [4-(Benzyloxy)phenoxy]acetate within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments or organelles, where it exerts its effects. The localization and accumulation of the compound can influence its activity and the overall cellular response.
Subcellular Localization
The subcellular localization of ethyl [4-(Benzyloxy)phenoxy]acetate is important for its function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence energy production and metabolic processes. The specific localization of the compound can affect its activity and the cellular processes it regulates.
Propriétés
IUPAC Name |
ethyl 2-(4-phenylmethoxyphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-2-19-17(18)13-21-16-10-8-15(9-11-16)20-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSLHCQKSBLMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352721 | |
| Record name | Ethyl [4-(Benzyloxy)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142717-44-0 | |
| Record name | Ethyl [4-(Benzyloxy)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-Bis[(4S)-4-benzyl-2-oxazoline]](/img/structure/B139671.png)
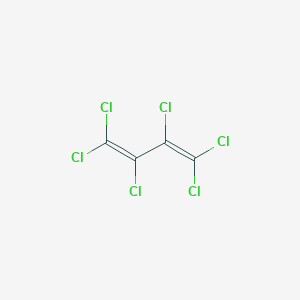
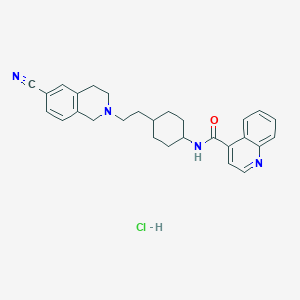




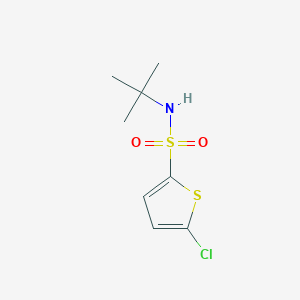


![1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate](/img/structure/B139696.png)
![1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide](/img/structure/B139700.png)
